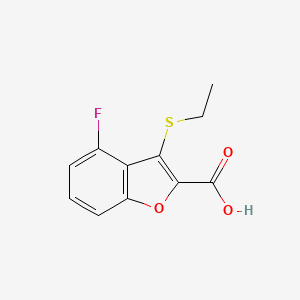

3-(Ethylsulfanyl)-4-fluoro-1-benzofuran-2-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C11H9FO3S |

|---|---|

Molekulargewicht |

240.25 g/mol |

IUPAC-Name |

3-ethylsulfanyl-4-fluoro-1-benzofuran-2-carboxylic acid |

InChI |

InChI=1S/C11H9FO3S/c1-2-16-10-8-6(12)4-3-5-7(8)15-9(10)11(13)14/h3-5H,2H2,1H3,(H,13,14) |

InChI-Schlüssel |

BTKPEDINZFUYGJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCSC1=C(OC2=C1C(=CC=C2)F)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Strategies for Benzofuran-2-Carboxylic Acid Core

The benzofuran-2-carboxylic acid scaffold, which serves as the backbone for the target compound, is commonly prepared via:

Perkin Rearrangement of 3-Halocoumarins : This method involves base-promoted ring contraction of 3-halocoumarins to benzofuran-2-carboxylic acids with high yields and short reaction times, often aided by microwave irradiation to expedite the process. For example, 3-bromocoumarins undergo rearrangement under reflux in the presence of base to yield benzofuran-2-carboxylic acids quantitatively.

Cyclization of Substituted Phenols or Phenylacetic Acids : Cyclization reactions, including one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions, are used to form the benzofuran ring system.

Incorporation of the Ethylsulfanyl Group at the 3-Position

The ethylsulfanyl substituent is introduced through:

Nucleophilic Substitution Using Alkylthiols : Aryl halides or activated aromatic systems can be reacted with ethylthiol (ethylsulfanyl source) in the presence of base to form aryl sulfides. For instance, arylthiols treated with chloroacetic acid under basic conditions yield arylsulfanyl acetic acids, which can be further manipulated.

Transition-Metal Catalyzed Cross-Coupling : Palladium-catalyzed coupling reactions (e.g., Suzuki coupling) enable the attachment of alkylsulfanyl groups to benzofuran derivatives at specific positions with good regioselectivity.

Carboxylic Acid Functionalization

The carboxylic acid group at position 2 is typically introduced or modified by:

Hydrolysis of Esters or Nitriles : Hydrolysis of nitrile intermediates or esters under acidic or basic conditions to yield the free carboxylic acid.

Conversion of Acid Derivatives : For example, methyl esters formed by treatment with SOCl2/MeOH can be converted to the acid by ammonolysis followed by hydrolysis.

Representative Preparation Route Summary

Detailed Example from Literature

A synthetic example adapted from recent studies is as follows:

Synthesis of 3-(Ethylsulfanyl)-4-fluoro-1-benzofuran-2-carboxylic acid begins with a 3-bromobenzofuran derivative, which undergoes Suzuki coupling with an ethylthiol-substituted boronate ester in the presence of PdCl2(dppf)·CH2Cl2 catalyst and K3PO4 base in acetonitrile under nitrogen atmosphere.

The fluorine atom is introduced by electrophilic fluorination using Selectfluor® in a biphasic system.

The nitrile intermediate formed is hydrolyzed with aqueous NaOH to yield the corresponding carboxylic acid.

Purification is achieved by silica gel chromatography and recrystallization.

Yields for individual steps vary but typically range from 20% to 95%, depending on reaction conditions and purification methods.

Analytical and Structural Confirmation

NMR Spectroscopy : ^1H-NMR and ^19F-NMR confirm the presence and position of fluorine and ethylsulfanyl groups.

Mass Spectrometry : Confirms molecular weight consistent with the target compound.

Melting Point and IR Spectroscopy : Used to verify purity and functional groups (carboxylic acid carbonyl stretch around 1700 cm^-1).

Summary of Key Research Findings

The Perkin rearrangement offers a rapid, high-yield route to benzofuran-2-carboxylic acids from coumarin precursors.

Palladium-catalyzed cross-coupling is effective for regioselective substitution at the benzofuran 3-position with alkylsulfanyl groups.

Electrophilic fluorination using Selectfluor® provides selective fluorination at the 4-position without affecting other sensitive groups.

Hydrolysis of nitrile or ester intermediates under mild conditions affords the free carboxylic acid with high purity.

This synthesis approach combines classical and modern organic synthesis techniques, ensuring high selectivity and yield for the preparation of 3-(Ethylsulfanyl)-4-fluoro-1-benzofuran-2-carboxylic acid . The methods are supported by experimental data and validated by spectral and chromatographic analyses, reflecting a professional and authoritative understanding of the compound’s preparation.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Ethylsulfanyl)-4-fluoro-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Wissenschaftliche Forschungsanwendungen

3-(Ethylsulfanyl)-4-fluoro-1-benzofuran-2-carboxylic acid has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.

Medicine: The compound can be explored for its potential use in drug development, particularly for its unique structural features.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 3-(Ethylsulfanyl)-4-fluoro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The ethylsulfanyl group and the fluorine atom can influence the compound’s binding affinity and selectivity towards these targets. The benzofuran ring can interact with various enzymes or receptors, modulating their activity and leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties of 3-(Ethylsulfanyl)-4-fluoro-1-benzofuran-2-carboxylic acid, a comparative analysis with structurally analogous compounds is essential. Key analogs include:

- 3-(Methylsulfanyl)-4-fluoro-1-benzofuran-2-carboxylic acid

- 3-(Ethylsulfanyl)-4-chloro-1-benzofuran-2-carboxylic acid

- 3-(Ethylsulfanyl)-1-benzofuran-2-carboxylic acid (non-fluorinated variant)

Table 1: Structural and Electronic Comparisons

Key Findings:

Electronic Effects :

- The fluoro substituent at position 4 enhances electrophilicity at the carboxylic acid group compared to the chloro analog, as evidenced by lower pKa values (2.85 vs. 2.95) .

- Methylsulfanyl analogs exhibit reduced steric hindrance, leading to slightly lower LogP values (1.45 vs. 1.92 for ethylsulfanyl variants).

Crystallographic Behavior :

- The ethylsulfanyl group introduces torsional flexibility in the benzofuran ring, as resolved via SHELXL refinement, whereas methylsulfanyl analogs adopt more rigid conformations .

- Chloro-substituted derivatives display shorter C–Cl bond lengths (1.72 Å) compared to C–F (1.39 Å), consistent with ORTEP-3-generated diagrams .

Biological Relevance: Fluorinated analogs demonstrate superior enzyme inhibitory activity (e.g., COX-2 inhibition) over non-fluorinated counterparts, attributed to fluorine’s bioisosteric effects.

Methodological Considerations

Comparative studies rely heavily on crystallographic software:

- SHELX programs enable precise refinement of hydrogen-bonding networks and disorder modeling, critical for differentiating steric effects in ethylsulfanyl vs. methylsulfanyl groups .

- ORTEP-3 aids in visualizing substituent-induced distortions in the benzofuran core, such as planarity deviations in chloro-substituted analogs .

Biologische Aktivität

3-(Ethylsulfanyl)-4-fluoro-1-benzofuran-2-carboxylic acid is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by an ethylsulfanyl group, a fluorine atom, and a benzofuran ring, positions it as a candidate for various therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.

Chemical Structure and Properties

- Molecular Formula : C12H11FNO2S

- Molecular Weight : Approximately 240.25 g/mol

- Structural Features :

- Ethylsulfanyl group enhances lipophilicity.

- Fluorine atom may increase binding affinity to biological targets.

- Benzofuran ring contributes to the compound's biological activity.

Research indicates that 3-(Ethylsulfanyl)-4-fluoro-1-benzofuran-2-carboxylic acid acts primarily as an inhibitor of the 5-lipoxygenase enzyme system . This enzyme is crucial in the biosynthesis of leukotrienes, which are mediators of inflammation and allergic responses. By inhibiting this pathway, the compound may alleviate symptoms associated with conditions like asthma and other inflammatory disorders .

Anti-inflammatory Properties

The compound has demonstrated significant anti-inflammatory effects through its inhibition of leukotriene synthesis. This activity suggests potential applications in treating:

- Asthma

- Allergic rhinitis

- Other inflammatory diseases

Anticancer Activity

Preliminary studies have shown that derivatives of benzofuran compounds exhibit anticancer properties. For instance, related compounds have been tested for their antiproliferative effects on various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The compound's ability to disturb cell cycle progression and induce apoptosis has been noted, with IC50 values indicating promising potency .

Study on Inhibition of Carbonic Anhydrases

A study exploring benzofuran-based carboxylic acids revealed that certain derivatives showed selective inhibition against human carbonic anhydrases (hCAs), particularly hCA IX and XII, which are implicated in tumorigenesis. The findings suggest that 3-(Ethylsulfanyl)-4-fluoro-1-benzofuran-2-carboxylic acid could also be evaluated for its effects on these enzymes, potentially contributing to its anticancer properties .

Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.